molecular formula C10H7FO3S B6242425 naphthalen-1-yl fluoranesulfonate CAS No. 133042-64-5

naphthalen-1-yl fluoranesulfonate

Cat. No.: B6242425
CAS No.: 133042-64-5
M. Wt: 226.23 g/mol
InChI Key: GEZWNEDYJCOWLU-UHFFFAOYSA-N
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Description

Naphthalen-1-yl fluoranesulfonate is an organic compound that belongs to the class of naphthalene derivatives These compounds are characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings this compound is notable for its unique chemical structure, which includes a fluoranesulfonate group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-1-yl fluoranesulfonate typically involves the reaction of naphthalene derivatives with fluoranesulfonic acid or its derivatives. One common method involves the diazotization of 1-naphthylamine to form a diazonium salt, which is then reacted with a fluoranesulfonate compound to yield this compound . The reaction conditions often include acidic media and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of appropriate reagents, reaction conditions, and purification methods to achieve high yields and product quality.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl fluoranesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the naphthalene ring.

Mechanism of Action

The mechanism of action of naphthalen-1-yl fluoranesulfonate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to naphthalen-1-yl fluoranesulfonate include other naphthalene derivatives such as naphthalen-1-yl phenazine-1-carboxamide and naphthalen-1-yl-selenyl acetic acid derivatives .

Uniqueness

This compound is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other naphthalene derivatives may not be suitable.

Properties

IUPAC Name

1-fluorosulfonyloxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO3S/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZWNEDYJCOWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133042-64-5
Record name 133042-64-5
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